molecular formula C13H21N3O3 B1287210 1-Boc-4-(5-甲基-1,3,4-噁二唑-2-基)哌啶 CAS No. 280110-69-2

1-Boc-4-(5-甲基-1,3,4-噁二唑-2-基)哌啶

货号 B1287210
CAS 编号: 280110-69-2
分子量: 267.32 g/mol
InChI 键: ITRKRVBZAWBSCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine" is a heterocyclic molecule that features a piperidine core substituted with a tert-butoxycarbonyl (Boc) group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety. This structure is indicative of a molecule that could serve as a building block in pharmaceutical chemistry due to the presence of the oxadiazole ring, which is known for its biological activity, and the Boc-protected amine, which is a common feature in drug design for selective functionalization .

Synthesis Analysis

The synthesis of related compounds typically involves the conversion of piperidine carboxylic acids to their corresponding esters, followed by a series of reactions to introduce the oxadiazole ring. For instance, β-keto esters derived from piperidine carboxylic acids can be treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones, which are then reacted with hydrazines to afford the target oxadiazole derivatives . Another approach involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by cyclization and substitution reactions to yield various N-substituted oxadiazole compounds .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry. Crystallographic studies can provide detailed insights into the conformation of the piperidine ring and the nature of intermolecular interactions, such as hydrogen bonding, which contribute to the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. For example, the Boulton–Katritzky rearrangement can be observed in certain oxadiazole compounds, leading to the formation of spiropyrazoline structures under specific conditions such as exposure to water and HCl . Additionally, oxadiazole compounds can be functionalized further through reactions with different reagents, such as alkyl halides, to introduce various substituents that can modulate their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the oxadiazole ring and the piperidine moiety. These properties are crucial for the pharmacokinetic profile of potential drug candidates. The antimicrobial activity of these compounds can be assessed through structure-activity relationship studies, which help in understanding the impact of molecular modifications on biological efficacy .

科学研究应用

合成和抗菌活性

在1,3,4-噁二唑基化合物领域的研究,与1-Boc-4-(5-甲基-1,3,4-噁二唑-2-基)哌啶密切相关,表明这些化合物具有显著的生物活性。一项显著的研究涉及合成2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-噁二唑-2-基硫基)乙酰胺的N-取代衍生物,这些衍生物对革兰氏阴性和革兰氏阳性细菌表现出中等到出色的抗菌活性。这突显了这类化合物在新型抗菌剂开发中的潜力 (Khalid et al., 2016)

酶抑制生物评价

另一个研究角度涉及对1,3,4-噁二唑衍生物在酯酶如丁酰胆碱酯酶(BChE)上的抑制活性进行生物评价。通过分子对接研究合成的化合物并评估它们与BChE的配体结合亲和力,表明在治疗与酶功能障碍相关的疾病中具有潜在的治疗应用 (Khalid et al., 2016)

抗癌潜力

此外,已经记录了负载4-哌啶基-1,3,4-噁二唑的丙酰胺衍生物的合成及其作为抗癌剂的评价。这些化合物在体外显示出有希望的结果,表明它们作为抗癌剂的潜力,并需要进一步的体内研究来确认它们的治疗用途 (Rehman et al., 2018)

安全和危害

The safety data sheet for this compound indicates that it may be harmful if swallowed or inhaled, and may cause eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9-14-15-11(18-9)10-5-7-16(8-6-10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRKRVBZAWBSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610742
Record name tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280110-69-2
Record name tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 9.0 g of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid tert-butyl ester (see reference WO 9703986 A1 19970206) (37 mmoles, 1 eq.) in 40 ml of THF, were added 8.1 ml of (55.4 mmoles, 1.5 eq.). The reaction mixture was then stirred at 50° C. for 4 hours under nitrogen. The solvent was removed under reduced pressure, the residue dissolved in 40 ml of toluene, and 400 mg of para toluene sulfonic acid were added. The mixture was then heated at 100° C. under nitrogen for 18 hours, the volatiles were removed under reduced pressure and the residue was partitioned between methylene chloride and an aqueous solution of sodium bicarbonate. The organic phase was dried over magnesium sulfate and filtered. The volatiles were removed under reduced pressure and the residue was purified by column chromatography on silica gel using methylene chloride/methanol as eluant (98:2 v/v to 95:5 v/v) to afford 8.07 g of the title compound as a white solid (81%).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 9.0 g of 4-Hydrazinocarbonyl-piperidine-1-carboxylic acid tert-butyl ester (see reference WO 9703986 A1 19970206) (37 mmoles, 1 eq.) in 40 ml of THF, were added 8.1 ml of dimethylformamide dimethyl acetal (55.4 mmoles, 1.5 eq.). The reaction mixture was then stirred at 50° C. for 4 hours under nitrogen. The solvent was removed under reduced pressure, the residue dissolved in 40 ml of toluene, and 400 mg of para toluene sulfonic acid were added. The mixture was then heated at 100° C. under nitrogen for 18 hours, the volatiles were removed under reduced pressure and the residue was partitioned between methylene chloride and an aqueous solution of sodium bicarbonate. The organic phase was dried over magnesium sulfate and filtered. The volatiles were removed under reduced pressure and the residue was purified by column chromatography on silica gel using methylene chloride/methanol as eluant (98:2 v/v to 95:5 v/v) to afford 8.07 g of the title compound as a white solid (81%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
81%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。